molecular formula C11H12ClN3OS B395179 5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 447412-27-3

5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B395179
CAS No.: 447412-27-3
M. Wt: 269.75g/mol
InChI Key: XOSWEMQNUIVMSL-UHFFFAOYSA-N
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Description

The compound 5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring a thiol (-SH) group at position 3, a methyl group at position 4, and a substituted phenoxy moiety at position 5. The phenoxy group is further modified with a chloro (-Cl) and methyl (-CH₃) substituent at the 4- and 3-positions, respectively.

Key structural attributes influencing its reactivity include:

  • Thiol functionality: Enables disulfide bond formation, redox activity, and coordination with metal ions.

Properties

IUPAC Name

3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3OS/c1-7-5-8(3-4-9(7)12)16-6-10-13-14-11(17)15(10)2/h3-5H,6H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSWEMQNUIVMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NNC(=S)N2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401129390
Record name 5-[(4-Chloro-3-methylphenoxy)methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447412-27-3
Record name 5-[(4-Chloro-3-methylphenoxy)methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=447412-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Chloro-3-methylphenoxy)methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of Ethyl (4-Chloro-3-methylphenoxy)acetate

4-Chloro-3-methylphenol reacts with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the ester intermediate.
Conditions :

  • Solvent: Acetone or DMF

  • Temperature: 60–80°C

  • Time: 6–8 hours

  • Yield: 75–85%.

Step 2: Hydrazide Formation

The ester intermediate is treated with hydrazine hydrate (80–100% excess) to yield (4-chloro-3-methylphenoxy)acetohydrazide .
Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Time: 4–6 hours

  • Yield: 90–95%.

Step 3: Cyclization to Triazole-Thiol

The hydrazide undergoes cyclization with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol, followed by acidification to form the triazole-thiol core.
Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Time: 12–24 hours

  • Yield: 60–70%.

Final Product Purification :
Recrystallization from ethanol/water (3:1) achieves >95% purity.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A modified protocol reported by Ramaprasad et al. (2012) achieves cyclization in 15–30 minutes vs. 24 hours conventionally.

Key Parameters :

  • Microwave power: 300–500 W

  • Solvent: Ethanol or DMF

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Yield: 75–80%.

Solvent-Free Cyclization

Eco-friendly approaches eliminate solvents by using POCl₃ or P₂S₅ as cyclizing agents.

Example Protocol :

  • Mix (4-chloro-3-methylphenoxy)acetohydrazide with P₂S₅ (1:1.2 molar ratio).

  • Heat at 120°C for 2 hours under nitrogen.

  • Yield: 68–72%.

Comparative Analysis of Methods

ParameterConventionalMicrowaveSolvent-Free
Reaction Time24–36 hrs0.5–1 hr2–4 hrs
Yield60–70%75–80%68–72%
Purity>95%>90%>85%
Environmental ImpactModerateLowVery Low

Key Observations :

  • Microwave methods balance speed and yield but require specialized equipment.

  • Solvent-free routes prioritize sustainability at slight yield costs.

Critical Intermediate Characterization

Intermediate (4-chloro-3-methylphenoxy)acetohydrazide is validated via:

  • FTIR : N–H stretch (3250 cm⁻¹), C=O (1660 cm⁻¹).

  • ¹H NMR : δ 2.35 (s, 3H, CH₃), δ 4.20 (s, 2H, OCH₂), δ 6.8–7.3 (m, 3H, aromatic).

Challenges and Optimizations

  • Byproduct Formation : Excess CS₂ generates disulfide byproducts; mitigated by stoichiometric control.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) removes residual hydrazine.

Industrial-Scale Considerations

Matrix Scientific and Key Organics use continuous-flow reactors for esterification and cyclization, achieving batch sizes of 10–50 kg with 65–70% overall yield.

Emerging Approaches

  • Enzyme-Mediated Cyclization : Pilot studies using lipases (e.g., Candida antarctica) show 55–60% yield under mild conditions.

  • Electrochemical Synthesis : Anodic oxidation of hydrazides in acetonitrile/LiClO₄ achieves 50–55% yield .

Chemical Reactions Analysis

5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is its antimicrobial properties. Research indicates that compounds containing triazole rings exhibit strong antimicrobial activity against various pathogens.

Case Study: Synthesis and Testing of Derivatives

A study conducted by Sivakumar et al. (2020) synthesized various derivatives of triazole compounds and evaluated their antimicrobial efficacy. The results demonstrated that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger . The study utilized methods such as agar-well diffusion to assess susceptibility, confirming the potential of triazole derivatives in combating microbial resistance.

Agricultural Applications

In agriculture, this compound has been investigated for its fungicidal properties. The compound's ability to inhibit fungal growth makes it a candidate for developing new fungicides.

Efficacy Against Plant Pathogens

Research has shown that triazole compounds can effectively control plant diseases caused by fungi. For instance, studies have indicated that similar compounds can reduce the incidence of diseases like powdery mildew and rust in crops. This application is particularly valuable in sustainable agriculture, where minimizing chemical use while maximizing efficacy is crucial.

Summary of Applications

Application AreaDescriptionExample Findings
Antimicrobial Effective against bacteria and fungiPromising activity against Staphylococcus aureus, Escherichia coli, etc.
Fungicide Potential use in controlling plant diseasesEffective against powdery mildew and rust in crops
Medicinal Chemistry Development of new pharmaceuticals targeting microbial resistanceTriazole derivatives showing enhanced biological activity

Mechanism of Action

The mechanism of action of 5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets and pathways within biological systems. The triazole ring and thiol group are key functional groups that contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features and Substituent Effects
Compound Name / ID Substituents Key Electronic/Structural Features
Target Compound 4-Cl, 3-CH₃ (phenoxy); 4-CH₃ (triazole) Balanced lipophilicity; moderate electron-withdrawing effects
5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-thiol derivative Adamantyl (bulky), 4-Cl-benzyl High steric hindrance; increased thermal stability
4-((5-Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine Decylthio (long alkyl), morpholine Enhanced membrane permeability; antifungal activity
Tryfuzol® (Piperidine 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetate) Furan-2-yl, phenyl Antioxidant and immunomodulatory properties
5-[(4-Chlorophenoxy)methyl]-4-[(furan-2-yl)methyl]-4H-1,2,4-triazole-3-thiol 4-Cl (phenoxy), furan-2-yl Dual functionality for corrosion inhibition and bioactivity

Key Observations :

  • Bulky substituents (e.g., adamantyl in ) reduce solubility but improve thermal stability.
  • Long alkyl chains (e.g., decylthio in ) enhance antifungal activity by disrupting microbial membranes.
  • Heterocyclic moieties (e.g., furan in ) introduce π-π stacking or hydrogen-bonding interactions.

Corrosion Inhibition

  • Chlorophenoxy Derivatives: The compound 5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol () exhibits 85% inhibition efficiency for aluminium alloys in HCl, attributed to chloro-group adsorption on metal surfaces. The target compound’s additional methyl group may alter adsorption kinetics or surface coverage.

Biological Activity

The compound 5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 588673-47-6) is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as structure-activity relationships.

PropertyValue
Molecular FormulaC₁₁H₁₂ClN₃OS
Molecular Weight253.75 g/mol
CAS Number588673-47-6
MDL NumberMFCD03943466
Hazard InformationIrritant

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. A study synthesized various S-substituted derivatives and evaluated their activity against several microbial strains. The results indicated that at a concentration of 125 µg/mL, the compounds showed activity with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL against pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .

Table: Antimicrobial Activity of 1,2,4-Triazole Derivatives

Compound NameMIC (µg/mL)Pathogen
5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl...31.25 - 62.5Pseudomonas aeruginosa
Other synthesized derivatives31.25 - 125E. coli, S. aureus

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied due to their ability to interact with biological receptors and inhibit cancer cell proliferation. In particular, compounds bearing the triazole moiety have shown promising results in vitro against various cancer cell lines.

A study reported on the cytotoxicity of synthesized triazole derivatives against melanoma and breast cancer cell lines. The most active compounds demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity . For instance, compounds with specific substitutions on the triazole ring exhibited enhanced selectivity towards cancer cells.

Table: Cytotoxicity of Triazole Derivatives

Compound NameCell LineIC50 (µM)
N′-(2-oxoindolin-3-ylidene)-2-(triazolyl)thioacetohydrazideMelanoma (IGR39)<20
N′-(4-(dimethylamino)benzylidene)-2-(triazolyl)thioacetohydrazideTriple-negative breast (MDA-MB-231)>100

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural characteristics. Modifications at specific positions on the triazole ring can enhance or diminish their efficacy against microbial and cancerous cells. The presence of electron-donating groups (e.g., methyl or ethyl groups) at certain positions has been correlated with increased activity .

Key Findings from SAR Studies:

  • Substitution Effects : The introduction of halogens or alkyl groups at the para position on the phenyl ring enhances antimicrobial potency.
  • Cytotoxicity Correlation : Compounds with hydrazone linkages showed improved selectivity and cytotoxicity towards melanoma cells compared to other cancer types.

Case Studies

  • Antimicrobial Efficacy : A recent study synthesized a series of triazole derivatives and tested them against clinical isolates of resistant bacteria. The results indicated that certain modifications led to compounds effective against multi-drug resistant strains .
  • Cytotoxicity in Cancer Research : Another investigation focused on the anticancer properties of triazole derivatives in three-dimensional cell cultures, which more accurately mimic in vivo conditions. The findings revealed that specific derivatives exhibited significant inhibition of cell migration and proliferation in aggressive cancer models .

Q & A

Q. What advanced spectroscopic techniques resolve ambiguous structural features?

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and aryl protons (δ 6.8–7.4 ppm) .
  • 2D NMR (HSQC, HMBC) : Correlates triazole C3-thiol with adjacent substituents .

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